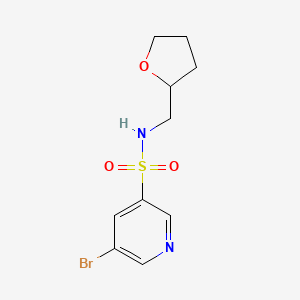
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as TDCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been studied for its potential as an antibacterial agent, as it has been found to exhibit antibacterial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a treatment for various inflammatory diseases. 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been found to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that it has been extensively studied and optimized for high yields and purity, making it readily available for lab experiments. Additionally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been found to exhibit various scientific research applications, making it a versatile compound for lab experiments. However, one limitation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in scientific research. Additionally, further studies are needed to determine the efficacy and safety of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in vivo, which may contribute to its potential as a therapeutic agent. Finally, 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid may be further studied for its potential as an antibacterial agent, as bacterial resistance to antibiotics continues to be a major health concern.
Méthodes De Synthèse
The synthesis of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the reaction of 3-thiophenecarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. This synthesis method has been extensively studied and optimized for high yields and purity.
Propriétés
IUPAC Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(11-6-8-20-9-11)16-7-5-10-3-1-2-4-12(10)13(16)15(18)19/h1-4,6,8-9,13H,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXKYZKDBUDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)


